5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various cellular pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group and exhibit similar stability and reactivity.
Pyrrolo[2,3-d]pyrimidines: Compounds with this core structure share similar biological activities and synthetic routes.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure and are investigated for their anticancer properties.
Uniqueness: 5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the combination of the trifluoromethyl group and the pyrrolo[2,3-d]pyrimidine core, which imparts distinct electronic properties and biological activities .
Properties
Molecular Formula |
C13H9F3N4 |
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Molecular Weight |
278.23 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)8-3-1-2-7(4-8)9-5-18-12-10(9)11(17)19-6-20-12/h1-6H,(H3,17,18,19,20) |
InChI Key |
ZWPQSGGRMNAAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC3=NC=NC(=C23)N |
Origin of Product |
United States |
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